molecular formula C11H8Cl2N2O B2646875 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one CAS No. 197176-27-5

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Cat. No.: B2646875
CAS No.: 197176-27-5
M. Wt: 255.1
InChI Key: SBEBKXDIFSSPMC-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a chemical compound with a unique structure that includes a dichloro-substituted imidazole ring attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4,5-dichloroimidazole with a suitable phenylethanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
  • 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
  • (1Z)-2-(4,5-dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide

Uniqueness

Compared to similar compounds, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one stands out due to its unique phenylethanone moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-10-11(13)15(7-14-10)6-9(16)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEBKXDIFSSPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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